molecular formula C16H19NO3 B14506985 [4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid CAS No. 62971-10-2

[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid

Cat. No.: B14506985
CAS No.: 62971-10-2
M. Wt: 273.33 g/mol
InChI Key: QHGJHAITIAZYLO-UHFFFAOYSA-N
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Description

[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid is a complex organic compound with a unique structure that includes an isoindoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a cyclic anhydride, followed by cyclization and subsequent functional group transformations . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions mentioned above generally require specific reagents and conditions:

    Oxidation: Conducted in acidic or basic media, often at elevated temperatures.

    Reduction: Typically performed in anhydrous solvents under inert atmosphere.

    Substitution: Usually carried out in polar aprotic solvents with the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid apart is its specific isoindoline ring system, which imparts unique chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62971-10-2

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

2-[4-(3-oxo-3a,4,5,6,7,7a-hexahydro-1H-isoindol-2-yl)phenyl]acetic acid

InChI

InChI=1S/C16H19NO3/c18-15(19)9-11-5-7-13(8-6-11)17-10-12-3-1-2-4-14(12)16(17)20/h5-8,12,14H,1-4,9-10H2,(H,18,19)

InChI Key

QHGJHAITIAZYLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CN(C2=O)C3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

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